molecular formula C7H4Br2N2S B099045 4,6-Dibromobenzo[d]thiazol-2-amine CAS No. 16582-60-8

4,6-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B099045
CAS No.: 16582-60-8
M. Wt: 308 g/mol
InChI Key: IFLYILJDRUYPJA-UHFFFAOYSA-N
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Description

4,6-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Br2N2S and a molecular weight of 307.99 g/mol . It is a derivative of benzothiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4,6-Dibromobenzo[d]thiazol-2-amine can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell or tissue type. For example, the compound’s solubility and stability could be affected by the pH and temperature, while its efficacy could be modulated by the presence of other molecules that compete for the same targets.

Please note: The information provided here is based on the current state of our knowledge and may change as more research becomes available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine typically involves the bromination of benzo[d]thiazol-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

Scientific Research Applications

4,6-Dibromobenzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichlorobenzothiazole
  • 2-Amino-4,6-difluorobenzothiazole
  • 2-Amino-4,6-diiodobenzothiazole

Comparison

4,6-Dibromobenzo[d]thiazol-2-amine is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. The bromine atoms also influence the compound’s biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,6-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLYILJDRUYPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404409
Record name 4,6-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-60-8
Record name 4,6-Dibromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16582-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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